molecular formula C16H15ClO3 B1452723 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-76-9

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Cat. No. B1452723
M. Wt: 290.74 g/mol
InChI Key: KEKDUQFRHCZZJV-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 . It is also known by the IUPAC name 3-methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is 1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride include a molecular weight of 290.75 . It has a storage temperature of 28°C .

Scientific Research Applications

  • Green Methodology : A study by Prasad et al. (2005) introduced a 'green' methodology utilizing benzoyl cyanide and an ionic liquid as a mild and efficient alternative for the benzoylation of nucleosides, phenols, aromatic amines, and other compounds. This approach signifies the potential for environmentally friendly synthesis techniques that could be applicable to compounds like 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride (Prasad et al., 2005).

  • Protecting Groups in Synthesis : Yoo et al. (1990) discussed the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting the strategic role of methoxybenzyl derivatives in synthetic chemistry. These findings underscore the utility of methoxybenzyl and benzoyl groups in protecting sensitive functional groups during chemical reactions (Yoo, Ryung Kim Hye, & Yong Kyu, 1990).

  • Electrosynthesis Applications : Batanero et al. (2002) explored the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, employing benzyl chloride derivatives in a two-compartment cell, demonstrating the relevance of benzyl compounds in electrochemical syntheses (Batanero, Barba, & Martín, 2002).

  • Photocatalytic Oxidation : Higashimoto et al. (2009) reported the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxybenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under visible light. This study suggests potential photocatalytic applications for derivatives of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride (Higashimoto et al., 2009).

  • Synthesis and Characterization : Çil et al. (2006) synthesized and characterized benzyl and benzoyl substituted oxime-phosphazenes, emphasizing the versatility of benzyl and benzoyl groups in the development of novel compounds with potential applications in various fields of chemistry (Çil, Arslan, & Görgülü, 2006).

properties

IUPAC Name

3-methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKDUQFRHCZZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212003
Record name 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

CAS RN

1160250-76-9
Record name 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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